molecular formula C11H9FN2O2S B3137245 2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 436094-67-6

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B3137245
CAS No.: 436094-67-6
M. Wt: 252.27 g/mol
InChI Key: HFMJQHXCDBJWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiazole-Based Drug Discovery

The thiazole ring system has been a cornerstone of pharmaceutical innovation since the isolation of thiamine (vitamin B~1~) in 1926. Early recognition of its role in biological systems spurred synthetic efforts to exploit its aromaticity, metabolic stability, and capacity for diverse substitution patterns. By the mid-20th century, thiazole derivatives emerged as key components in antimicrobial agents, exemplified by sulfathiazole. The 1980s marked a turning point with the development of tiazofurin , an antineoplastic agent that inhibits inosine monophosphate dehydrogenase, validating thiazoles' potential in oncology.

Contemporary drug discovery has expanded thiazole applications through rational substitution. For instance, dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, incorporates a 2-aminothiazole moiety critical for binding affinity. Similarly, ritonavir , an HIV protease inhibitor, uses a thiazole ring to enhance metabolic stability. These successes established design principles for functionalized thiazoles:

  • Position 2 : Favors hydrogen-bond donors/acceptors (e.g., amino groups) for target engagement
  • Position 4 : Tolerates hydrophobic substituents (e.g., methyl) to modulate lipophilicity
  • Position 5 : Accommodates ionizable groups (e.g., carboxylic acids) for solubility optimization

The integration of fluorine into thiazole derivatives, as seen in This compound , stems from fluorine's unique effects on molecular properties. The 4-fluorophenyl group enhances membrane permeability through increased lipophilicity while maintaining steric compatibility with hydrophobic binding pockets.

Rational Design Principles for Functionalized Thiazole Carboxylic Acids

Functionalization of the thiazole nucleus at position 5 with carboxylic acids serves dual purposes: improving aqueous solubility for pharmacokinetic optimization and providing a handle for further derivatization via amide or ester linkages. The synthesis of such compounds typically follows a convergent strategy, as illustrated below:

Table 1: Representative Synthesis Pathway for 5-Carboxy Thiazole Derivatives

Step Reaction Reagents/Conditions Purpose
1 Thioamide formation Lawesson's reagent, THF, rt Generate thioamide intermediate
2 Cyclization to thiazole Ethyl bromopyruvate, CaCO~3~, EtOH Construct thiazole ring
3 Carboxylic acid deprotection NaOH, THF/MeOH/H~2~O Hydrolyze ester to carboxylic acid

In the target molecule, the 4-methyl group at position 4 was likely introduced via alkylation of a preformed thiazole intermediate or through the use of methyl-containing building blocks during cyclization. The 4-fluorophenylamino group at position 2 suggests a nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated aniline displaces a leaving group (e.g., chloride) on the thiazole ring.

Key design considerations for such derivatives include:

  • Electronic effects : The electron-withdrawing fluorine atom activates the phenyl ring for SNAr while modulating the amino group's basicity.
  • Steric profile : The methyl group at position 4 provides conformational restraint without introducing excessive bulk.
  • Acid-base properties : The carboxylic acid (pK~a~ ≈ 2.5) ensures ionization at physiological pH, enhancing solubility for in vitro assays.

Structural analogs of this compound have demonstrated bioactivity across multiple target classes. For example, GK-20 , a thiazole-5-carboxylic acid derivative, inhibits xanthine oxidase with an IC~50~ of 0.45 μM, highlighting the pharmacophoric potential of this scaffold. In cancer models, similar compounds disrupt cell migration by interfering with focal adhesion kinase (FAK) signaling.

Continued in subsequent sections with additional synthesis details, spectroscopic characterization, and comparative structure-activity analyses...

Properties

IUPAC Name

2-(4-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMJQHXCDBJWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183812
Record name 2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436094-67-6
Record name 2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436094-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Fluorophenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its antitumor properties, effects on metabolic disorders, and the underlying mechanisms of action supported by various research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H8FNO2SC_{11}H_{8}FNO_{2}S and features a thiazole ring, which is known for its role in numerous pharmaceuticals. The presence of a 4-fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC11H8FNO2SC_{11}H_{8}FNO_{2}S
Molecular Weight239.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, research involving prostate cancer cells showed significant growth inhibition with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

The compound's antitumor activity is attributed to its ability to disrupt microtubule dynamics, inhibiting tubulin polymerization. This mechanism was evidenced by molecular docking studies that revealed effective binding to the colchicine domain of tubulin .

Metabolic Effects

In addition to its antitumor properties, this compound has been investigated for its effects on metabolic disorders. A study involving diabetic rats indicated that it ameliorated insulin sensitivity and lipid profiles. The administration of the compound resulted in a significant reduction in serum glucose and lipid levels, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM) .

Table 2: Pharmacological Effects in Diabetic Models

ParameterControl GroupTreatment Group (NDTD)
Serum Glucose (mg/dL)250 ± 15120 ± 10
Serum TG (mg/dL)180 ± 2080 ± 5
Serum HDL-C (mg/dL)30 ± 550 ± 10

Anti-inflammatory and Antioxidant Activity

The compound also exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines and oxidative stress markers. It significantly increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while decreasing malondialdehyde (MDA) levels in treated subjects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring and the phenyl substituents can enhance biological activity. For instance, the presence of electron-donating groups at specific positions on the phenyl ring has been shown to improve cytotoxicity against cancer cell lines .

Table 3: Comparative SAR Analysis

Compound VariantIC50 (µM)Key Features
Parent Compound>1000Baseline
Fluorinated Derivative<10Enhanced lipophilicity
Chlorinated Variant<20Different biological profile

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

Property Target Compound BAC Febuxostat
Molecular Weight 266.28 g/mol (calculated) 311.76 g/mol 316.37 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity) ~3.0 (high lipophilicity)
Solubility Moderate (carboxylic acid) Low (chlorobenzyl group) Low (isobutoxy group)

Analysis:

  • Febuxostat’s high LogP aligns with its membrane permeability but may limit aqueous solubility .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: Activity is highly sensitive to the 2-position substituent. For example, BAC’s chlorobenzylamino group enhances antidiabetic effects, while Febuxostat’s phenyl-linked substituents optimize enzyme inhibition .
  • Electron-Withdrawing Groups : Fluorine (target compound) and CF₃ () may modulate electronic effects, impacting target binding or metabolic stability.
  • Amino vs. Direct Linkage: BAC’s methyleneamino spacer (vs. Febuxostat’s direct phenyl-thiazole linkage) demonstrates that even minor structural changes alter therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with 4-fluoroaniline, followed by hydrolysis. Potassium carbonate in methanol-water mixtures is often used to facilitate hydrolysis, achieving yields of ~60–75% . Reaction optimization (e.g., temperature, solvent polarity) is critical, as excessive base may degrade the thiazole ring.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole C5-carboxylic acid at ~165 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with R-factors < 5% for high-resolution data .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 281.04).

Q. What in vitro and in vivo models have been used to study its biological activity?

  • Methodological Answer :

  • In vitro : Assays include xanthine oxidase inhibition (IC50_{50} comparisons to febuxostat) and antioxidant activity via DPPH/ABTS radical scavenging .
  • In vivo : Streptozotocin (STZ)-induced diabetic rats (neonatal NIDDM model) evaluate glucose-lowering effects. Dosages of 10–20 mg/kg orally for 3 weeks show significant reductions in HbA1c (~25%) and inflammatory cytokines (TNF-α, IL-6) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

  • Methodological Answer : SAR studies reveal:

  • Fluorophenyl group : Enhances metabolic stability and membrane permeability compared to chlorophenyl analogues.
  • Methyl-thiazole : Critical for xanthine oxidase binding (Ki ~0.8 µM vs. 1.2 µM for unmethylated derivatives) .
  • Data contradiction : While fluorophenyl derivatives show superior antidiabetic activity, chlorophenyl analogues exhibit stronger antioxidant effects (e.g., 40% higher SOD activation) .

Q. What experimental design considerations are critical for assessing its mechanism in oxidative stress mitigation?

  • Methodological Answer :

  • Biomarkers : Measure malondialdehyde (MDA) for lipid peroxidation and glutathione (GSH) levels in pancreatic tissue.
  • Controls : Use N-acetylcysteine as a positive antioxidant control.
  • Dose-response : Linear regression models (e.g., EC50_{50}) for ROS inhibition in H2O2-stressed β-cells .

Q. How can computational methods (e.g., molecular docking) predict target interactions?

  • Methodological Answer :

  • Targets : Dock against xanthine oxidase (PDB: 1N5X) and NF-κB (PDB: 1SVC).
  • Software : AutoDock Vina with AMBER force fields.
  • Validation : Compare predicted binding energies (ΔG ~-9.2 kcal/mol) with experimental IC50_{50} values .

Q. What strategies resolve contradictions in pharmacokinetic data across species?

  • Methodological Answer :

  • Interspecies scaling : Allometric models adjust for differences in CL/F (clearance) between rats (1.2 L/h/kg) and humans (0.3 L/h/kg).
  • Microsomal stability : Human liver microsomes show 2-fold slower degradation than rat, suggesting species-specific CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.